molecular formula C17H17N3O3S B2382817 N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 932961-13-2

N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2382817
CAS RN: 932961-13-2
M. Wt: 343.4
InChI Key: UZWPFCOCRDEUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds has provided insights into crystal structures, revealing folded conformations and intramolecular hydrogen bonding that stabilize these structures. For instance, studies on crystal structures of related acetamides have shown a folded conformation about the thioacetamide bridge, with significant angles between the pyrimidine and benzene rings, contributing to the stability of these molecules through intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016); (Subasri et al., 2017).

Vibrational Spectroscopy and Computational Analysis

Vibrational spectroscopic analysis, alongside computational approaches, has been employed to characterize the molecule, focusing on its vibrational signatures and the effects of rehybridization and hyperconjugation. Through density functional theory (DFT) models, studies have explored geometric equilibrium, inter and intra-molecular hydrogen bond dynamics, and vibrational wavenumbers, providing a deep understanding of the molecule's stability and interactions (Jenepha Mary et al., 2022).

Synthetic Methods and Characterization

The synthetic pathways to create novel derivatives of similar compounds have been explored, offering a foundation for the synthesis of potential therapeutic agents. These methods involve acetylation, nucleophilic substitution reactions, and the creation of heterocyclic rings, showcasing the versatility of these compounds in pharmaceutical chemistry (Zaki et al., 2017).

Pharmacological Implications

Some studies have delved into the pharmacokinetic properties and potential antiviral activities of related molecules, emphasizing their computational docking against viral proteins and exploring their interactions with various enzymes. These investigations highlight the compound's relevance in drug development, particularly in antiviral research (Mary et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10(21)11-5-7-12(8-6-11)18-15(22)9-24-16-13-3-2-4-14(13)19-17(23)20-16/h5-8H,2-4,9H2,1H3,(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWPFCOCRDEUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

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